An In-depth Technical Guide to (2-Bromoethyl)benzene: Chemical Properties and Structure
An In-depth Technical Guide to (2-Bromoethyl)benzene: Chemical Properties and Structure
(2-Bromoethyl)benzene , also widely known as phenethyl bromide, is a versatile organobromide compound with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols for professionals in research, development, and drug discovery.
Core Chemical and Physical Properties
(2-Bromoethyl)benzene is a colorless to pale yellow liquid at room temperature, characterized by its miscibility with common organic solvents like ether and benzene, and its insolubility in water.[1][2] It is a stable compound but is incompatible with strong oxidizing agents.[1]
Quantitative Data Summary
The key physicochemical properties of (2-Bromoethyl)benzene are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₉Br | [1][3] |
| Molecular Weight | 185.06 g/mol | [1][3][4] |
| CAS Number | 103-63-9 | [3][5] |
| Density | 1.355 g/mL at 25 °C | [1][4][6] |
| Boiling Point | 220-221 °C | [1][5][7] |
| Melting Point | -56 °C | [8] |
| Flash Point | 96 °C | [4] |
| Refractive Index (n20/D) | 1.556 | [1][6] |
| Appearance | Colorless to yellow liquid | [1][7][9] |
| Solubility | Insoluble in water; Miscible with ether and benzene | [1][2][8] |
Chemical Structure and Identification
The structure of (2-Bromoethyl)benzene consists of a benzene ring attached to an ethyl group, with a bromine atom substituted on the terminal carbon of the ethyl chain.
Caption: 2D chemical structure of (2-Bromoethyl)benzene.
Structural Identifiers
| Identifier | Value | References |
| IUPAC Name | (2-Bromoethyl)benzene | [3][5][9][10] |
| Synonyms | 2-Phenylethyl bromide, Phenethyl bromide, 1-Bromo-2-phenylethane | [3][5][11] |
| SMILES String | BrCCc1ccccc1 | [5][6] |
| InChI Key | WMPPDTMATNBGJN-UHFFFAOYSA-N | [3][5] |
| InChI | 1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | [3][6] |
Experimental Protocols and Reactions
(2-Bromoethyl)benzene is a valuable reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which makes it susceptible to nucleophilic substitution and elimination reactions.[12]
Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol
A common and high-yield method for the synthesis of (2-Bromoethyl)benzene involves the reaction of 2-phenylethanol with hydrogen bromide.[13][14]
Materials:
-
2-Phenylethanol (1 mole)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Calcium Chloride (CaCl₂)[13][14][15]
-
Deionized Water
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cool 1 mole of 2-phenylethanol in an ice bath.[15]
-
Acid Addition: Slowly add 0.5 mole of concentrated sulfuric acid with continuous stirring, followed by the slow addition of 1.25 mole of 48% hydrogen bromide.[14][15]
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours.[1][14]
-
Work-up:
-
Drying and Distillation: The washed organic layer is dried over anhydrous potassium carbonate or calcium chloride.[13][15] The final product is purified by fractional distillation under reduced pressure, collecting the fraction at 97-99°C (2.0 kPa), to yield over 90% of (2-Bromoethyl)benzene.[13]
Caption: Workflow for the synthesis of (2-Bromoethyl)benzene.
Key Chemical Reactions
(2-Bromoethyl)benzene readily undergoes several types of reactions, making it a versatile intermediate.
1. Nucleophilic Substitution Reactions: As a primary alkyl halide, (2-Bromoethyl)benzene is prone to nucleophilic substitution, typically via an Sₙ2 mechanism.[12] The bromine atom acts as a good leaving group, allowing for the introduction of various nucleophiles.[4][12] This is a cornerstone of its utility in synthesizing diverse β-phenethyl derivatives.[1] For instance, its reaction with hydrazine is used to prepare the antidepressant drug phenelzine.[1]
Caption: Generalized Sₙ2 nucleophilic substitution reaction.
2. Elimination Reactions: When treated with a strong, non-nucleophilic base, (2-Bromoethyl)benzene can undergo an E2 elimination reaction to form styrene, a valuable monomer in polymer production.[12]
3. Grignard Reagent Formation: (2-Bromoethyl)benzene reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-phenylethylmagnesium bromide.[12] This organometallic compound is a potent nucleophile and is used to form new carbon-carbon bonds with a wide array of electrophiles.[12]
Applications in Drug Development and Research
(2-Bromoethyl)benzene is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]
-
Precursor for Fentanyl: It is used to produce N-phenethyl-4-piperidone, a precursor in the synthesis of the potent opioid analgesic, fentanyl.[1] Due to this application, it is on the Special Surveillance List of the Drug Enforcement Administration (DEA).[8]
-
Synthesis of Phenelzine: As mentioned, it is a reactant in the production of phenelzine, a monoamine oxidase inhibitor used as an antidepressant.[1]
-
Research Applications: It is employed in the synthesis of various compounds for research purposes, including enzyme kinetic studies and the development of novel therapeutic agents.[4] It is also used to synthesize fragrances.[1]
Safety and Handling
(2-Bromoethyl)benzene is considered a hazardous chemical. It is harmful if swallowed and causes serious eye irritation.[16][17] It is also a combustible liquid.[16]
-
Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses or a face shield, and chemical-resistant gloves, must be worn.[18][19]
-
Handling: Handle in a well-ventilated area, and keep away from heat, sparks, and open flames.[16][18][19] Avoid contact with skin, eyes, and inhalation of vapors.[18][19]
-
Storage: Store in a cool, well-ventilated place between 2-8°C, away from strong oxidizing agents.[4][6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[17][18][19] If swallowed, rinse the mouth and call a poison center or physician.[17][18][19] If inhaled, move the person to fresh air.[17][18]
This guide provides a foundational understanding of the chemical properties, structure, and applications of (2-Bromoethyl)benzene for professionals engaged in chemical research and drug development. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]
- 2. (2-Bromoethyl)benzene, 98% | Fisher Scientific [fishersci.ca]
- 3. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 4. (2-Bromoethyl)benzene | 103-63-9 | FB12171 | Biosynth [biosynth.com]
- 5. (2-Bromoethyl)benzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. (2-Bromoethyl)benzene 0.98 2-Phenylethyl bromide [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 9. A12528.36 [thermofisher.cn]
- 10. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 12. bloomtechz.com [bloomtechz.com]
- 13. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. file1.lookchem.com [file1.lookchem.com]
- 19. fishersci.com [fishersci.com]
